

A Comprehensive Guide to the Synthesis of Benzophenone Imine of Glycine Methyl Ester

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Compound of Interest

Compound Name:	Methyl N-(diphenylmethylidene)glycinate
Cat. No.:	B020685

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(diphenylmethylene)glycine methyl ester, a critical intermediate in organic synthesis and pharmaceutical research.^[1] This compound, also known as methyl 2-(benzhydrylideneamino)acetate, is a versatile precursor for the synthesis of non-proteinogenic α -amino acids, which are crucial building blocks for a wide array of therapeutic agents.^{[1][2]} The benzophenone imine group serves a dual role: it protects the primary amine from undesired reactions and activates the α -proton, facilitating stereoselective carbon-carbon bond formation.^[2]

This document outlines various synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to assist researchers in selecting and implementing the most suitable procedure for their specific needs.

Overview of Synthetic Strategies

The synthesis of benzophenone imine of glycine methyl ester can be accomplished through several effective routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most prominent strategies include:

- Reaction of Glycine Methyl Ester with α,α -Dichlorodiphenylmethane: A robust method involving the reaction of glycine methyl ester hydrochloride with α,α -dichlorodiphenylmethane

in the presence of a base.[3][4]

- Transimination from Benzophenone Imine: This method involves the exchange of the imine group from benzophenone imine to the glycine methyl ester.[5]
- Condensation with Benzophenone: Direct condensation of glycine ester with benzophenone, often requiring a catalyst.[6]
- Alkylation of Benzophenone Imine: The reaction of benzophenone imine with a haloacetate ester in the presence of a base.[7]

The following sections provide detailed protocols and comparative data for these key methods.

Experimental Protocols

Protocol 1: Synthesis from α,α -Dichlorodiphenylmethane

This protocol is adapted from a patented industrial process and is noted for its high yield.[3][4] It involves the reaction of glycine methyl ester hydrochloride with α,α -dichlorodiphenylmethane (DCDPM) using triethylamine as a base in an aprotic dipolar solvent.[3][4]

Reaction Scheme: $(C_6H_5)_2CCl_2 + H_2NCH_2COOCH_3 \cdot HCl + \text{Base} \rightarrow (C_6H_5)_2C=NCH_2COOCH_3 + \text{Byproducts}$

Materials:

- Glycine methyl ester hydrochloride (98%)
- α,α -Dichlorodiphenylmethane (DCDPM)
- Triethylamine (98%)
- Butyronitrile

Procedure:

- Charge a reaction flask with 50 g (390 mmol) of glycine methyl ester hydrochloride and 122.1 g (1.18 mol) of triethylamine in 200 ml of butyronitrile.[3]

- Heat the mixture with stirring to a temperature of 95-100°C.[3]
- Prepare a solution of 93.4 g (390 mmol) of α,α -dichlorodiphenylmethane in 200 ml of butyronitrile.[3]
- Add the DCDPM solution dropwise to the heated reaction mixture over a period of 3 hours.[3]
- After the addition is complete, cool the reaction mixture to +5°C and stir for an additional 30 minutes to allow for salt precipitation.[3]
- Filter the precipitated salt and wash it with a small amount of the solvent.[3]
- Concentrate the combined filtrates using a rotary evaporator to yield the crude product.[3]

Yield and Purity:

- This method typically yields approximately 105 g of benzophenone imine of glycine methyl ester, corresponding to a 90.3% yield.[3]
- The product purity is reported to be around 85% (as determined by GC), and often requires no further purification for subsequent steps.[3]

Protocol 2: Synthesis via Alkylation of Benzophenone Imine

This method utilizes commercially available benzophenone imine and a haloacetate ester as starting materials.[7]

Reaction Scheme: $(C_6H_5)_2C=NH + BrCH_2COOC(CH_3)_3 + Base \rightarrow (C_6H_5)_2C=NCH_2COOC(CH_3)_3 + Byproduct$

Note: This example uses tert-butyl bromoacetate, but the methyl ester can be substituted.

Materials:

- Benzophenone imine
- tert-Butyl 2-bromoacetate

- Diisopropylethylamine (DIPEA)
- Acetonitrile

Procedure:

- In a 500 mL reaction flask, sequentially add benzophenone imine (52 g, 0.286 mol), tert-butyl 2-bromoacetate (56 g, 0.286 mol), diisopropylethylamine (37 g, 0.286 mol), and 250 mL of acetonitrile.[\[7\]](#)
- Heat the reaction mixture to 80°C and maintain for 8 hours.[\[7\]](#)
- Upon completion, cool the mixture to room temperature.[\[7\]](#)
- Add 200 mL of diethyl ether and 200 mL of water for extraction.[\[7\]](#)
- Separate the organic phase. Extract the aqueous phase three times with 50 mL portions of diethyl ether.[\[7\]](#)
- Combine all organic phases and wash sequentially with 100 mL of water and 100 mL of saturated brine.[\[7\]](#)
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by reduced pressure distillation to obtain the final product.[\[7\]](#)

Yield:

- This procedure yields approximately 57 g of the tert-butyl ester product, representing a 68% yield.[\[7\]](#)

Data Presentation

The quantitative data from the described synthetic methods are summarized below for easy comparison.

Table 1: Reagents and Reaction Conditions for Synthesis

Method	Key Reagents	Base	Solvent	Temperature (°C)	Time (h)	Molar Ratio (Glycine equiv:Reagent:Base)	Reference
Protocol 1	Glycine methyl ester HCl, α,α -Dichlorodiphenylmethane	Triethyl amine	Butyronitrile	95-100	3	1:1:3	[3][4]

| Protocol 2 | Benzophenone imine, tert-Butyl bromoacetate | DIPEA | Acetonitrile | 80 | 8 | 1:1:1 |
|[7] |

Table 2: Product Yield and Purity

Method	Product	Yield (%)	Purity (%)	Notes	Reference
Protocol 1	Benzophenone imine of glycine methyl ester	90.3	85 (GC)	No further purification needed for many applications.	[3]

| Protocol 2 | Benzophenone imine of glycine tert-butyl ester | 68 | Not specified | Product isolated after extraction and distillation. |
|[7] |

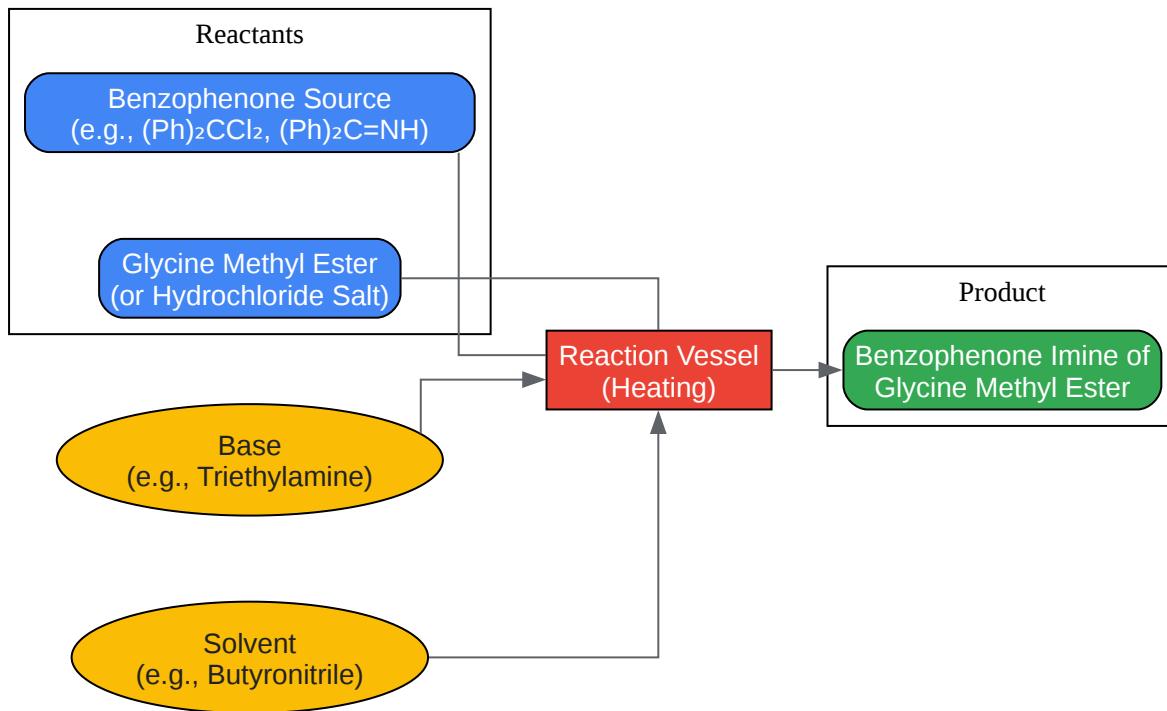
Table 3: Physicochemical Properties

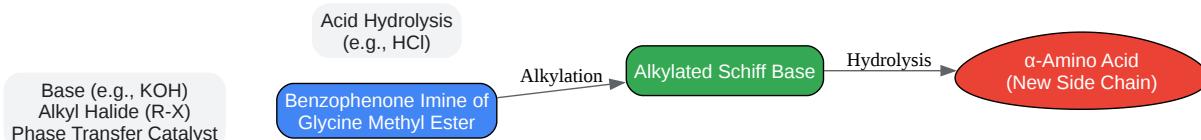
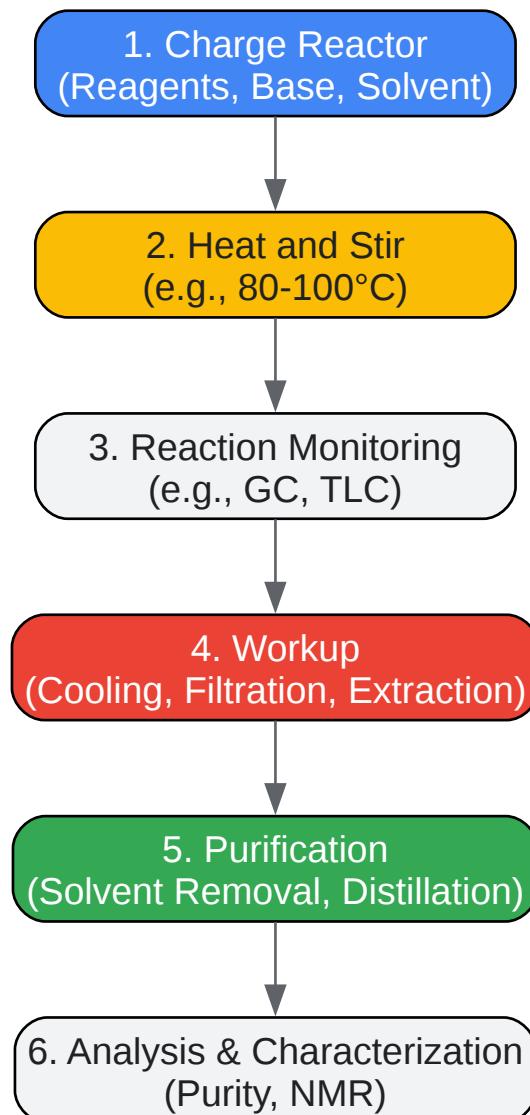
Property	Value	Reference
Molecular Formula	C₁₆H₁₅NO₂	[1]
Molecular Weight	253.3 g/mol	[1]
Appearance	Off-white to white powder	[1]
Melting Point	40 - 45 °C	[1]

| Storage Conditions | 2 - 8 °C |[\[1\]](#) |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and a generalized experimental workflow.





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